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Introduction
4-bromo-N-phenylbenzamide is a synthetic chemical compound belonging to the benzamide

class. Benzamides are characterized by a benzene ring attached to an amide functional group.

In this specific molecule, a bromine atom is substituted at the para-position (position 4) of the

benzoyl ring, and a phenyl group is attached to the nitrogen of the amide, forming a secondary

amide linkage. This structure serves as a valuable scaffold in medicinal chemistry and

materials science. Its utility arises from the specific physicochemical properties imparted by the

bromophenyl and N-phenyl moieties, which can be readily modified to explore structure-activity

relationships (SAR) in drug discovery or to tune material properties. This guide provides a

comprehensive overview of its core chemical properties, a validated synthesis protocol,

detailed characterization data, and an exploration of its applications for researchers in

chemistry and drug development.

Core Molecular and Physical Properties
The fundamental identity of 4-bromo-N-phenylbenzamide is defined by its molecular formula

and weight. These values are critical for all quantitative aspects of experimental work, from

stoichiometric calculations in synthesis to interpretation of mass spectrometry data.
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Property Value Source

Molecular Formula C₁₃H₁₀BrNO [1][2][3]

Molecular Weight 276.13 g/mol [1][2][3]

CAS Number 6846-12-4 [1][3][4]

Melting Point ~205 °C (474-475 K) [3][5]

Appearance
Colorless, needle-shaped

single crystals
[5]

The molecule's structure features a notable steric twist. The dihedral angle between the planes

of the phenyl and the 4-bromophenyl rings is approximately 58.6°.[5] This non-planar

conformation is a key structural feature that can influence its binding interactions with biological

targets.

Molecular Structure Diagram
Caption: Chemical structure of 4-bromo-N-phenylbenzamide.

Synthesis and Purification
The most direct and widely employed synthesis of 4-bromo-N-phenylbenzamide is the

acylation of aniline with 4-bromobenzoyl chloride. This is a classic nucleophilic acyl substitution

reaction. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the

electrophilic carbonyl carbon of the acid chloride. The chloride ion is an excellent leaving group,

facilitating the formation of the stable amide bond.

Experimental Protocol: Synthesis of 4-bromo-N-
phenylbenzamide
This protocol is based on a verified literature procedure.[5]

Materials:

4-bromobenzoyl chloride (0.91 mmol, 0.20 g)
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Aniline (1.37 mmol, 0.12 mL)

Acetone (10 mL)

Methanol (for recrystallization)

Distilled water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-

bromobenzoyl chloride (0.91 mmol) in acetone (10 mL).

Addition of Nucleophile: To this solution, add aniline (1.37 mmol). An excess of the amine is

used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.

Reaction Execution: Heat the mixture to reflux and maintain for 6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Isolation: Upon completion, a solid mass will form. Cool the reaction mixture to room

temperature. Filter the gray solid product and wash thoroughly with distilled water to remove

any unreacted aniline hydrochloride.

Purification: Recrystallize the crude product from a 1:1 (v/v) mixture of acetone and

methanol. This is achieved by dissolving the solid in a minimum amount of the hot solvent

mixture and allowing it to cool slowly. Colorless, needle-shaped crystals of pure 4-bromo-N-
phenylbenzamide will form.[5]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 4-bromo-N-phenylbenzamide.
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Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the amide N-H proton. In a d6-DMSO solvent, the amide proton (N-H)

typically appears as a singlet far downfield, around 10.30 ppm.[6] The protons on the two

aromatic rings will appear in the aromatic region (7.0-8.0 ppm). The protons on the

brominated ring often appear as two doublets (an AA'BB' system), while the protons on the

N-phenyl ring will show more complex splitting patterns (multiplets or triplets and

doublets).[6]

¹³C NMR: The carbon NMR spectrum will show 9 distinct signals in the aromatic region

(typically 120-140 ppm) and one signal for the carbonyl carbon (C=O) further downfield,

around 165 ppm.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the

natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1

ratio), the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) of nearly

equal intensity, corresponding to [C₁₃H₁₀⁷⁹BrNO]⁺ and [C₁₃H₁₀⁸¹BrNO]⁺.

Applications in Research and Development
Benzamide derivatives are recognized as privileged scaffolds in medicinal chemistry due to

their ability to form key hydrogen bonds and participate in various non-covalent interactions

with biological targets.[5] 4-bromo-N-phenylbenzamide serves as a foundational structure for

developing novel therapeutic agents.

Antiviral Drug Discovery: Derivatives of N-phenylbenzamide have been synthesized and

evaluated as inhibitors of Enterovirus 71 (EV 71), a virus that can cause severe diseases in

young children.[7] The core structure is modified to optimize binding to viral proteins and

inhibit replication.
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Antibacterial and Anti-Alzheimer's Agents: The N-phenylbenzamide skeleton is being

explored for the development of compounds with potential antibacterial and anti-Alzheimer's

activities.[5]

Oncology Research: Structurally related compounds featuring a benzamide moiety have

shown potential as anticancer agents, possibly through mechanisms like the inhibition of

human topoisomerase IIα.[8] The bromo-substituent is a key feature for investigating

structure-activity relationships, as it modifies the electronic and lipophilic properties of the

molecule.[8]

Application Pathway Diagram
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Caption: Role of the core scaffold in developing therapeutic agents.

Safety and Handling
According to available safety data, 4-bromo-N-phenylbenzamide should be handled with

appropriate care in a laboratory setting.
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Hazard Statements:

H315: Causes skin irritation.[2][4]

H319: Causes serious eye irritation.[2][4]

H335: May cause respiratory irritation.[2][4]

Precautions:

Wear protective gloves, clothing, and eye/face protection.

Avoid breathing dust.

Use only in a well-ventilated area.

Store in a locked, dry place.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before

handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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